molecular formula C22H28N4O4 B2477062 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 923064-75-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2477062
CAS No.: 923064-75-9
M. Wt: 412.49
InChI Key: DLVPVFOEGYGHPI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a diamide derivative characterized by a benzodioxole moiety linked to an ethanediamide backbone. The compound features dual dimethylamino substituents on both the ethyl and phenyl groups, distinguishing it from structurally related amides.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25(2)17-8-6-16(7-9-17)18(26(3)4)13-24-22(28)21(27)23-12-15-5-10-19-20(11-15)30-14-29-19/h5-11,18H,12-14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVPVFOEGYGHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1,3-Benzodioxol-5-ylmethylamine

Procedure :

  • Methylation : 1,3-Benzodioxole-5-carboxylic acid is esterified with methanol under acidic conditions ($$H2SO4$$, reflux, 12 h) to yield methyl 1,3-benzodioxole-5-carboxylate.
  • Reduction : The ester is reduced to 1,3-benzodioxol-5-ylmethanol using LiAlH$$_4$$ in dry THF (0°C to RT, 4 h).
  • Amination : Conversion to the primary amine via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Yield : 68–72% over three steps.

Step 2: Preparation of 2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine

Method :

  • Mannich Reaction : 4-(Dimethylamino)benzaldehyde reacts with dimethylamine and formaldehyde in ethanol (50°C, 6 h) to form 2-(dimethylamino)-1-[4-(dimethylamino)phenyl]ethanol.
  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (0°C, 2 h) produces the mesylate intermediate.
  • Azide Substitution : Displacement with sodium azide in DMF (80°C, 12 h) yields the azide derivative.
  • Reduction to Amine : Catalytic hydrogenation (H$$_2$$, Pd/C, MeOH) gives the target ethylamine.

Purity : >95% by HPLC (C18 column, 0.1% TFA/ACN).

Step 3: Assembly of Ethanediamide Core

Coupling Strategy :

  • Oxalyl Chloride Activation : Ethanedioyl dichloride (0.5 equiv) is reacted with benzodioxol methylamine in anhydrous THF (−78°C, N$$_2$$ atmosphere).
  • Second Amine Coupling : The intermediate acyl chloride is treated with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

  • Temperature: −78°C → 0°C (gradual warming)
  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: None required

Yield : 52% (crude), improving to 65% after silica gel chromatography.

Synthetic Route 2: Convergent Approach Using Uronium Coupling Reagents

Fragment Preparation

Benzodioxol Fragment :

  • Prepared as in Route 1 (Section 2.1)

Dimethylamino Phenyl Fragment :

  • Synthesized via Ullmann coupling between 4-bromo-N,N-dimethylaniline and ethylenediamine (CuI, L-proline, K$$3$$PO$$4$$, DMSO, 110°C).

Amide Bond Formation

Reagents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • HOAt (1-Hydroxy-7-azabenzotriazole)
  • DIPEA (4 equiv)

Procedure :

  • Activation of oxalic acid with HATU (1.2 equiv) in DMF (0°C, 30 min).
  • Sequential addition of benzodioxol methylamine (1.0 equiv) and dimethylamino phenyl ethylamine (1.0 equiv).
  • Stirring at RT for 24 h under argon.

Advantages :

  • Higher functional group tolerance compared to traditional acyl chlorides
  • Reduced epimerization risk

Yield : 78% (isolated).

Optimization Strategies and Challenges

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 52 88
DMF 36.7 78 95
DCM 8.9 41 82

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

  • δ 6.85 (s, 1H, benzodioxol aromatic)
  • δ 3.12 (t, J = 6.5 Hz, 2H, N-CH$$2$$-CH$$2$$-N)
  • δ 2.92 (s, 12H, N(CH$$3$$)$$2$$×2)

HRMS (ESI+) :

  • Calculated for C$${21}$$H$${28}$$N$$4$$O$$4$$: 424.2109
  • Found: 424.2113 [M+H]$$^+$$

Chromatographic Purity

Method Retention Time (min) Purity (%)
HPLC (C18) 8.72 98.5
UPLC (HSS) 3.15 99.1

Industrial-Scale Considerations

Cost Analysis :

  • HATU-mediated route increases raw material costs by 30% compared to oxalyl chloride method
  • Preferred Route : Oxalyl chloride activation for batches >1 kg (economies of scale)

Safety Protocols :

  • Strict temperature control during azide reductions (exothermic risk)
  • Use of explosion-proof reactors for hydrogenation steps

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor systems enable precise control of exothermic amidation steps
  • Demonstrated 20% yield improvement over batch processes

Enzymatic Amidation

  • Lipase B from Candida antarctica (CAL-B) tested for stereoselective coupling
  • Current limitation: Low conversion rates (<25%)

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The dimethylamino phenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analogue is N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-(tetrahydro-2-furanylmethyl)ethanediamide (, ChemSpider ID: 896361-86-7). Both share a benzodioxolylmethyl group and ethanediamide core but differ in substituents:

  • Target compound: Contains dual dimethylamino groups on the ethyl and phenyl moieties.
  • compound: Substitutes dimethylamino groups with a 4-fluorophenyl-piperazinyl group and a tetrahydrofuran (THF) methyl group.

Data Table: Structural Comparison

Parameter Target Compound Compound
Molecular Formula C₂₂H₂₉N₅O₄ C₂₇H₃₂FN₅O₅
Key Substituents - 2H-1,3-Benzodioxol-5-ylmethyl
- Dual dimethylamino groups
- 2H-1,3-Benzodioxol-5-yl
- 4-(4-Fluorophenyl)piperazinyl
- THF-methyl
Molecular Weight (g/mol) 435.50 533.58
Functional Groups Ethanediamide, benzodioxole, tertiary amines Ethanediamide, benzodioxole, piperazine, fluorophenyl, THF

Stability Considerations

Diamines (e.g., ’s 5-fluorobenzene-1,2-diamine) are prone to oxidation, necessitating immediate use in subsequent reactions . The target compound’s tertiary amines may enhance stability compared to primary/secondary amines in similar systems.

Catalytic and Metal-Binding Properties

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the role of N,O-bidentate directing groups in metal-catalyzed C–H functionalization . The target compound’s tertiary amines and aromatic systems could similarly facilitate coordination to transition metals, though its bulkier substituents may limit accessibility.

Pharmacological Inference

Piperazine-containing analogues (e.g., ) are common in CNS-targeted drugs due to their ability to cross the blood-brain barrier. The target compound’s dimethylamino groups may offer similar advantages but with distinct receptor selectivity profiles .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a dimethylamino group attached to an ethanediamide backbone. The molecular formula is C19H26N4O3C_{19}H_{26}N_4O_3, and it has a molecular weight of approximately 358.44 g/mol. The structural representation is as follows:

PropertyValue
Molecular FormulaC₁₉H₂₆N₄O₃
Molecular Weight358.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes involved in signal transduction pathways, which may contribute to its therapeutic effects against certain diseases.
  • Receptor Binding : The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

In animal models, this compound has shown neuroprotective effects against oxidative stress-induced neuronal damage. It appears to enhance the expression of neurotrophic factors, which are essential for neuronal survival and growth.

Case Studies

  • Case Study 1: Anticancer Effects
    • Objective : To evaluate the anticancer potential of the compound in vitro.
    • Methodology : Human breast cancer cell lines (MCF-7) were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.
  • Case Study 2: Neuroprotection
    • Objective : To assess the neuroprotective effects in a mouse model of Parkinson's disease.
    • Methodology : Mice were administered the compound prior to inducing oxidative stress.
    • Results : Treated mice exhibited reduced neuronal loss and improved motor function compared to controls.

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